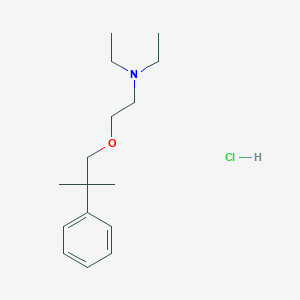
Bowlane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bowlane is a hypothetical compound that does not exist in the current chemical literature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bowlane can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The core structure of this compound can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile under controlled temperature and pressure conditions.
Functional Group Modifications: The core structure can be further modified by introducing various functional groups through reactions such as halogenation, hydroxylation, and alkylation. These reactions typically require specific reagents and catalysts, such as halogens, hydroxylating agents, and alkyl halides, respectively.
Purification and Isolation: The final product can be purified and isolated using techniques such as column chromatography, recrystallization, and distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography and mass spectrometry, can help monitor the reaction progress and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bowlane can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: this compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkyl halides, and nucleophiles such as hydroxide ions or amines.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted this compound derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Bowlane can be used as a building block for the synthesis of complex organic molecules and polymers. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: this compound derivatives can be investigated for their biological activity, including antimicrobial, antiviral, and anticancer properties. These studies can lead to the development of new therapeutic agents.
Medicine: this compound-based compounds can be explored for their potential use in drug delivery systems, imaging agents, and diagnostic tools.
Industry: this compound can be utilized in the production of advanced materials, such as high-performance polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of Bowlane depends on its specific structure and functional groups. Generally, this compound can interact with molecular targets through various pathways, including:
Enzyme Inhibition: this compound derivatives can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: this compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways and physiological responses.
DNA Intercalation: this compound derivatives can intercalate into DNA strands, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloalkanes: Bowlane shares structural similarities with cycloalkanes, such as cyclopropane and cyclobutane, which are known for their ring strain and reactivity.
Polycyclic Aromatic Hydrocarbons: this compound can be compared to polycyclic aromatic hydrocarbons, which have multiple fused rings and exhibit unique electronic properties.
Uniqueness of this compound
This compound’s uniqueness lies in its specific ring structure and functional group arrangement, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
136788-70-0 |
|---|---|
Formule moléculaire |
C13H20 |
Poids moléculaire |
176.30 g/mol |
Nom IUPAC |
tetracyclo[5.3.1.11,5.13,9]tridecane |
InChI |
InChI=1S/C13H20/c1-9-2-11-4-12-3-10(1)6-13(5-9,7-11)8-12/h9-12H,1-8H2 |
Clé InChI |
KFCRRIUGUWKAMC-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC4CC1CC(C2)(C3)C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)
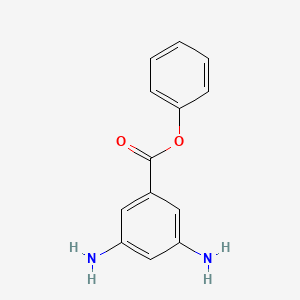
![Benzamide, 2-[(1S)-1-methyl-3-butenyl]-N,N-bis(1-methylethyl)-](/img/structure/B14283996.png)
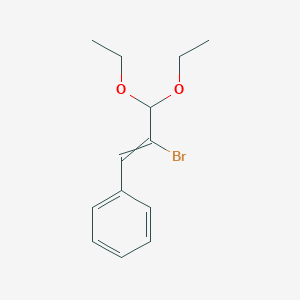
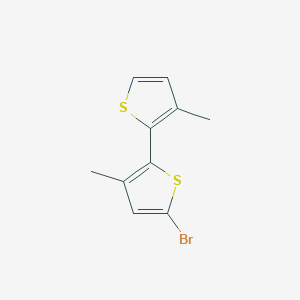
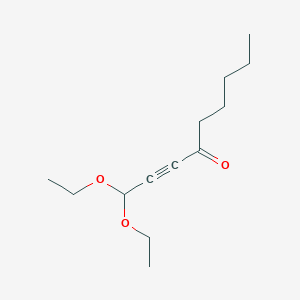

![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
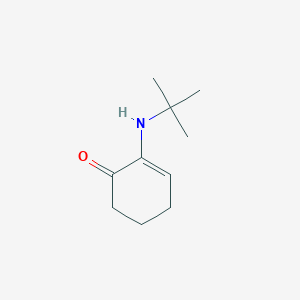

![1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-chloroethan-1-one](/img/structure/B14284050.png)
